![molecular formula C23H22Br2N2O B4905855 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol](/img/structure/B4905855.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol is an organic compound that features a carbazole core substituted with bromine atoms and a propanol group linked to a dimethylphenylamino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: The carbazole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated carbazole is then reacted with a suitable amine, such as 2,3-dimethylaniline, under conditions that facilitate nucleophilic substitution.
Alcohol Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to remove the bromine atoms or to convert the alcohol group to an alkane using reagents like LiAlH4 (Lithium aluminum hydride).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride), or catalytic hydrogenation.
Substitution: Sodium azide, thiols, or Grignard reagents.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: De-brominated compounds or alkanes.
Substitution: Azides, thiols, or other substituted carbazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of organic electronic materials, such as OLEDs (Organic Light Emitting Diodes) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol would depend on its specific application. For example:
In medicinal chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
In organic electronics: It may function as a charge transport material, facilitating the movement of electrons or holes within a device.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,4-dimethylphenyl)amino]propan-2-ol: Similar structure with a different substitution pattern on the phenyl ring.
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,3-dichlorophenyl)amino]propan-2-ol: Similar structure with chlorine atoms instead of methyl groups on the phenyl ring.
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]ethanol: Similar structure with an ethanol group instead of a propanol group.
Uniqueness
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol is unique due to its specific combination of functional groups, which may impart distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(2,3-dimethylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Br2N2O/c1-14-4-3-5-21(15(14)2)26-12-18(28)13-27-22-8-6-16(24)10-19(22)20-11-17(25)7-9-23(20)27/h3-11,18,26,28H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASIEFMZSVPAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
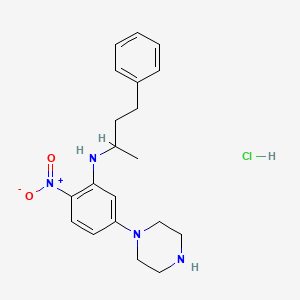

![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]ethanediamide](/img/structure/B4905779.png)
![2-[(2,3-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B4905790.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-2-ethylpiperidine](/img/structure/B4905797.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4905810.png)
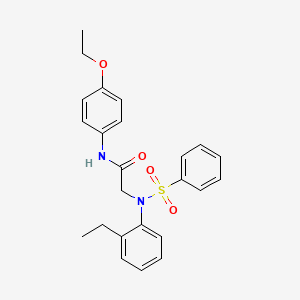
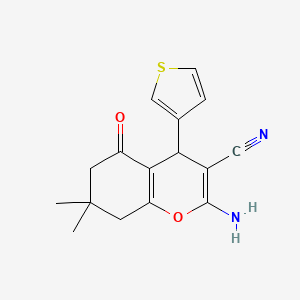
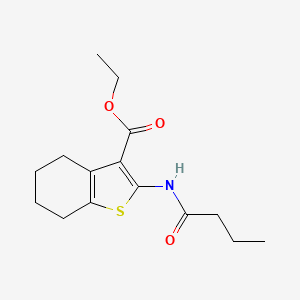
![dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate](/img/structure/B4905838.png)
![2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B4905847.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-hydroxy-3,5-dinitrophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B4905850.png)
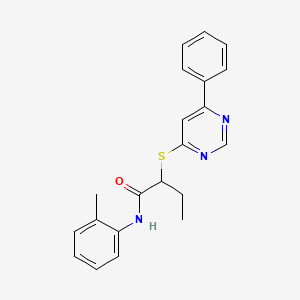
![N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B4905863.png)
